

Application Notes and Protocols for Dissolving Thiazolyl Blue Formazan Using DMSO

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Compound of Interest

Compound Name: Thiazolyl Blue

Cat. No.: B1676488

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Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[1] In living cells, mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases and succinate dehydrogenase, reduce the yellow, water-soluble tetrazolium salt MTT to a purple, water-insoluble formazan.[1][2] The resulting formazan crystals must be dissolved in a suitable solvent to allow for spectrophotometric quantification. Dimethyl sulfoxide (DMSO) is a commonly and effectively used solvent for the solubilization of these formazan crystals due to its excellent solubilizing properties.[2][3] This document provides detailed application notes and protocols for the use of DMSO in dissolving **thiazolyl blue** formazan for the MTT assay.

Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic conversion of MTT to formazan by metabolically active cells.[4] This reduction process occurs primarily in the mitochondria.[2] The amount of the purple formazan generated is directly proportional to the number of viable, metabolically active cells.[5][6] By dissolving the formazan crystals and measuring the absorbance of the resulting colored solution, one can quantify the relative number of living cells.[1]

Data Presentation

Table 1: Reagent and Solvent Properties

Reagent/Solvent	Chemical Name	CAS Number	Properties	Recommended Storage
MTT	3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide	298-93-1	Yellow, water-soluble tetrazolium salt. [7] [8]	2-8°C, protected from light.
Thiazolyl Blue Formazan	Not applicable	Not applicable	Purple, water-insoluble crystalline product of MTT reduction.	Not applicable
DMSO	Dimethyl sulfoxide	67-68-5	Aprotic polar solvent with excellent solubilizing properties. [2]	Room temperature.

Table 2: Key Experimental Parameters

Parameter	Recommended Value/Range	Notes
MTT Stock Solution Concentration	5 mg/mL in sterile PBS or serum-free medium.[9]	Filter-sterilize and store in aliquots at -20°C, protected from light.[9]
MTT Incubation Time	2-4 hours at 37°C.[2][9]	Time can be optimized based on cell type and density. Visible purple crystals should form.[9]
Volume of DMSO for Solubilization	100-200 µL per well in a 96-well plate.[9][10]	Sufficient volume to ensure complete dissolution of formazan crystals.
Solubilization Time	15-30 minutes with gentle shaking.[2][10]	Ensure complete dissolution by visual inspection or microscopy before reading.[2]
Absorbance Wavelength	570 nm.[2][5]	A reference wavelength of 630 nm can be used to subtract background absorbance.[2][4]

Experimental Protocols

Protocol 1: MTT Assay for Adherent Cells

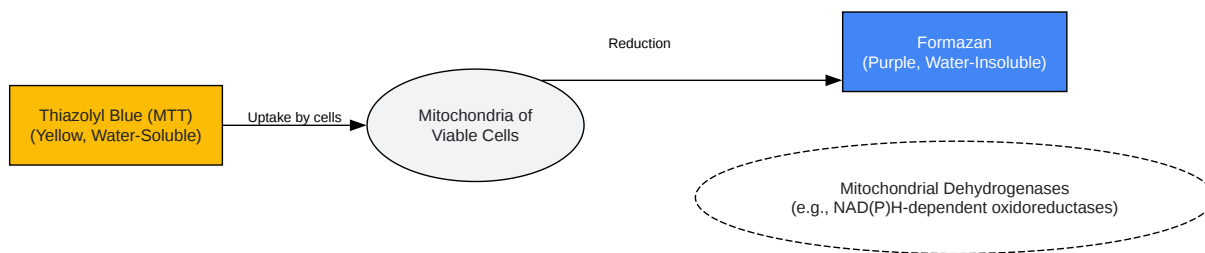
- **Cell Seeding:** Seed adherent cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Remove the culture medium and add 100 µL of medium containing the test compound at various concentrations. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Carefully aspirate the medium containing the test compound. Add 50 µL of serum-free medium and 50 µL of 5 mg/mL MTT solution to each well.[2]

- Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until purple formazan crystals are visible under a microscope.[\[2\]](#)[\[9\]](#)
- Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[\[9\]](#) Add 100-150 µL of DMSO to each well.[\[2\]](#)[\[9\]](#)
- Shaking: Place the plate on an orbital shaker for 15-20 minutes at a low speed to ensure complete dissolution of the formazan crystals.[\[2\]](#)[\[10\]](#) Gentle pipetting up and down can also aid in dissolution.[\[10\]](#)
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[\[2\]](#)[\[4\]](#)

Protocol 2: MTT Assay for Suspension Cells

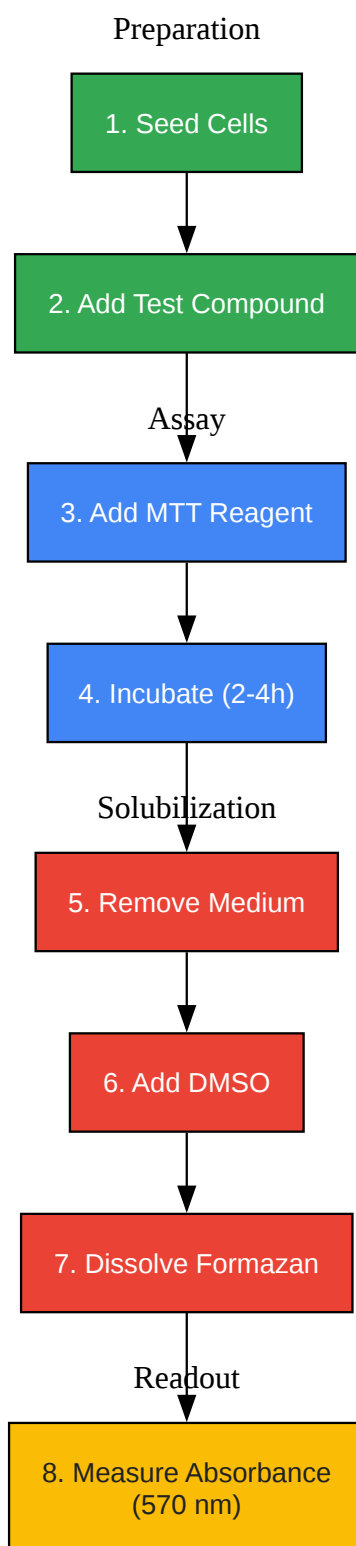
- Cell Seeding and Treatment: Seed suspension cells in a 96-well plate at an optimal density in 100 µL of complete culture medium containing the test compound.
- MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT stock solution to each well.[\[9\]](#)
- Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
- Pelleting: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells containing formazan crystals.[\[2\]](#)
- Formazan Solubilization: Carefully aspirate the supernatant without disturbing the cell/formazan pellet.[\[2\]](#) Add 100-150 µL of DMSO to each well.[\[2\]](#)[\[9\]](#)
- Resuspension: Gently resuspend the pellet by pipetting up and down to ensure complete dissolution of the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[\[2\]](#)[\[4\]](#)

Mandatory Visualizations



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Caption: Biochemical conversion of MTT to formazan in viable cells.



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Caption: General experimental workflow for the MTT assay.

Troubleshooting and Considerations

- **Incomplete Dissolution:** If formazan crystals are not fully dissolved, it can lead to inaccurate absorbance readings.[11] Ensure sufficient DMSO volume and adequate shaking time. Visual confirmation under a microscope is recommended.[2]
- **DMSO Cytotoxicity:** While used as a solvent in the final step, prolonged exposure of live cells to high concentrations of DMSO can be cytotoxic.[2] This is generally not an issue in the MTT assay as the cells are lysed during the solubilization step.
- **Interference from Test Compounds:** Colored compounds or compounds with reducing or oxidizing properties can interfere with the MTT assay, leading to false results.[2] It is crucial to run appropriate controls.
- **pH sensitivity:** The absorption spectrum of formazan can be affected by pH.[12] Using buffered solutions or ensuring the final DMSO solution's pH is stable can improve reproducibility. Some studies suggest that an alkaline pH can enhance formazan stability.[13]
- **Alternative Solvents:** While DMSO is widely used, other solvents like acidified isopropanol or solutions containing sodium dodecyl sulfate (SDS) can also be employed to dissolve formazan.[2] The choice of solvent may depend on the specific cell type and experimental conditions.[12]

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